molecular formula C17H19N5O3 B13361850 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B13361850
M. Wt: 341.4 g/mol
InChI Key: CZBFENCNFSPWGH-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, followed by their coupling through acylation reactions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could yield various halogenated or alkylated derivatives.

Scientific Research Applications

2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving pyridine and triazole derivatives.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and triazole derivatives, such as:

Uniqueness

What sets 2-(5-methoxy-2-methyl-4-oxo-1(4H)-pyridinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide apart is its fused pyridine-triazole structure, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C17H19N5O3/c1-12-9-13(23)14(25-2)10-21(12)11-17(24)18-7-6-16-20-19-15-5-3-4-8-22(15)16/h3-5,8-10H,6-7,11H2,1-2H3,(H,18,24)

InChI Key

CZBFENCNFSPWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCCC2=NN=C3N2C=CC=C3)OC

Origin of Product

United States

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